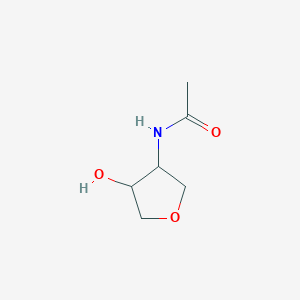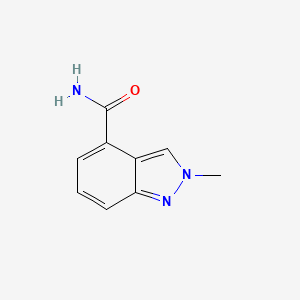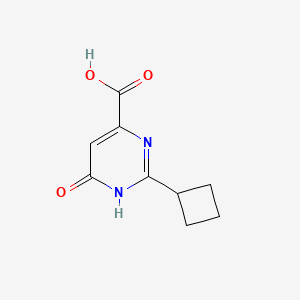
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound belonging to the class of dihydropyrimidines This compound is characterized by the presence of a cyclobutyl group attached to the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-4-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von Cyclobutanon mit Harnstoff in Gegenwart eines geeigneten Katalysators, um den gewünschten Dihydropyrimidinring zu bilden. Die Reaktionsbedingungen umfassen oft erhöhte Temperaturen und spezifische Lösungsmittel, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um das Endprodukt in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-4-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Reagenzien wie Halogene oder Alkylierungsmittel können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxoverbindungen ergeben, während die Reduktion Dihydroderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-4-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-4-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Die an seiner Wirkung beteiligten Pfade können die Hemmung von Stoffwechselprozessen oder die Modulation von Signalwegen umfassen.
Wirkmechanismus
The mechanism of action of 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action can include inhibition of metabolic processes or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-5-carbonsäure
- 2-(4-Alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidin-5-carbonsäure
Einzigartigkeit
2-Cyclobutyl-6-oxo-1,6-dihydropyrimidin-4-carbonsäure ist aufgrund seiner spezifischen Cyclobutylsubstitution einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann.
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-cyclobutyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c12-7-4-6(9(13)14)10-8(11-7)5-2-1-3-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
ADLOIBMNUAONDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)C2=NC(=CC(=O)N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


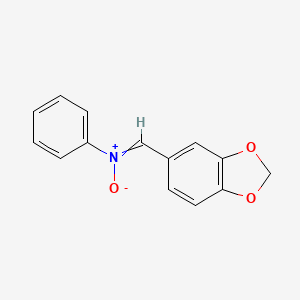
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
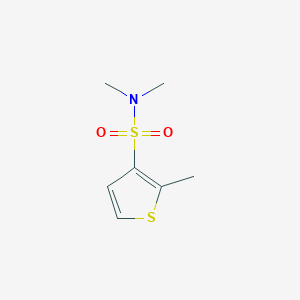

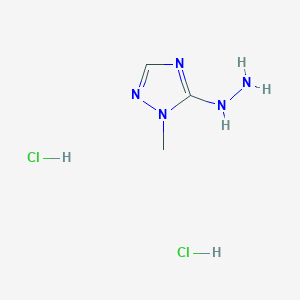
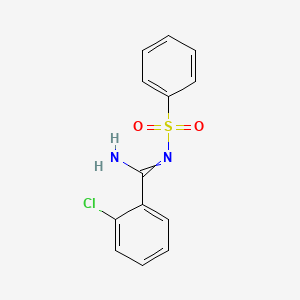
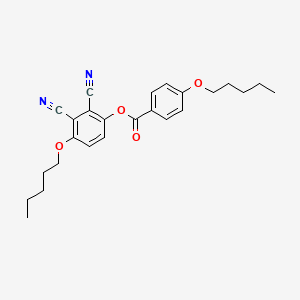
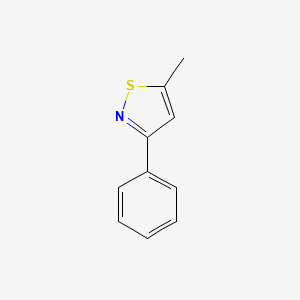
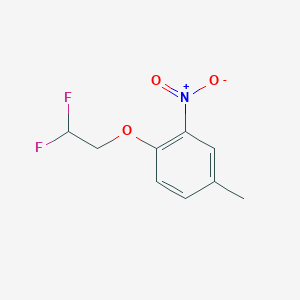

![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
